![molecular formula C19H21F3N2 B5678063 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5678063.png)
1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine, also known as BTF, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine acts as a reuptake inhibitor for both serotonin and dopamine. It binds to the SERT and DAT and prevents the reuptake of serotonin and dopamine into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine are still being studied. However, it has been shown to have an effect on the levels of serotonin and dopamine in the brain. This can lead to various effects such as increased mood, decreased anxiety, and increased motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is its high affinity for SERT and DAT. This makes it an excellent candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine is its potential for abuse. Therefore, caution must be taken when working with this compound.
Zukünftige Richtungen
There are many potential future directions for the study of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine. One possible direction is the development of new drugs for the treatment of depression and anxiety. Another possible direction is the study of the long-term effects of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine on the brain and body. Finally, the use of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine in the study of addiction and substance abuse is another potential direction for future research.
Conclusion:
In conclusion, 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its high affinity for SERT and DAT makes it an excellent candidate for the development of new drugs for the treatment of various neurological disorders. However, caution must be taken when working with this compound due to its potential for abuse. The future directions for the study of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine are numerous and exciting, and we look forward to seeing the results of future research in this field.
Synthesemethoden
The synthesis of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-benzylpiperazine with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or toluene. The resulting product is then purified through column chromatography to obtain pure 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential use in various scientific research applications. One of the most promising applications of 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine is in the field of neuroscience. 1-benzyl-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT). This makes it an excellent candidate for the development of new drugs for the treatment of various neurological disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
1-benzyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c20-19(21,22)18-8-4-7-17(13-18)15-24-11-9-23(10-12-24)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMAQBCJLIBRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.